Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate” are not available, there are general methods for synthesizing similar bicyclic structures. For example, one approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate” is not explicitly provided in the sources I have access to .
Chemical Reactions Analysis
Specific chemical reactions involving “Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate” are not available in the sources I have access to .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate” are not explicitly provided in the sources I have access to .
Scientific Research Applications
CCR3 Antagonists Design and Synthesis
Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate serves as a valuable reactant for designing and synthesizing CCR3 antagonists . CCR3 (C-C chemokine receptor type 3) plays a crucial role in inflammatory responses and allergic diseases. Researchers explore this compound to develop novel drugs that selectively target CCR3, potentially mitigating conditions like asthma, allergic rhinitis, and eosinophilic disorders .
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold, which tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate contributes to, is central to tropane alkaloids. These natural products exhibit diverse biological activities, including anticholinergic, analgesic, and psychotropic effects. Researchers focus on stereoselective methods to construct this fundamental structure, aiming to synthesize tropane alkaloids for pharmacological studies .
Crystallography Studies
Researchers have performed single-crystal X-ray diffraction studies on tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate. These studies provide insights into its molecular structure, conformation, and intermolecular interactions. Understanding its crystal packing aids in predicting physical properties and optimizing synthesis conditions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJMZLZBOIHIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1357352-04-5 |
Source
|
Record name | tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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